6-Bromo-4H-3,1-benzoxazin-4-one
Overview
Description
6-Bromo-4H-3,1-benzoxazin-4-one is a building block used in the construction of pyrimidinyl substituted benzoxazinones, small molecule rennin inhibitors . It has a molecular formula of C8H4BrNO2 .
Synthesis Analysis
A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in a research paper . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis
The molecular structure of 6-Bromo-4H-3,1-benzoxazin-4-one consists of a benzoxazinone core with a bromine atom attached at the 6th position .Physical And Chemical Properties Analysis
6-Bromo-4H-3,1-benzoxazin-4-one has a predicted boiling point of 352.2±44.0 °C and a predicted density of 1.80±0.1 g/cm3 . It has a pKa value of 0.10±0.20 (Predicted) .Scientific Research Applications
Synthesis and Biological Activity
6-Bromo-4H-3,1-benzoxazin-4-one has been extensively studied for its role in the synthesis of quinazolinones, a class of compounds with various biological activities. Patel, Mistry, and Desai (2006) demonstrated its use in synthesizing newer quinazolinones with antimicrobial properties (Patel, Mistry, & Desai, 2006). El-Hashash, Azab, and Morsy (2016) also explored its reactions with nitrogen nucleophiles to yield quinazolinones of anticipated biological activity (El-Hashash, Azab, & Morsy, 2016).
Chemical Transformations
Ilaš and Kikelj (2008) studied the ring-opening reactions of 2-bromo-2H-1,4-benzoxazin-3(4H)-ones, demonstrating the compound's instability under certain conditions and proposing mechanisms for these transformations (Ilaš & Kikelj, 2008). Hanson, Richards, and Rozas (2003) described the conditions for bromination and nitration of benzoxazin-3(4H)-ones, showcasing the compound's reactivity and potential for further derivatization (Hanson, Richards, & Rozas, 2003).
Antitumor Properties
Li, Han, Guo, and colleagues (2014) synthesized novel benzoxazinone derivatives, including 6-bromo variants, and evaluated their antitumor activities, highlighting the compound's potential in cancer research (Li et al., 2014).
Pharmacological Applications
The bioactivity and ecological role of benzoxazinones, including 6-bromo-4H-3,1-benzoxazin-4-one, have been a subject of interest due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Macias, Marín, Oliveros-Bastidas, and Molinillo (2009) reviewed these aspects, suggesting their potential application in natural herbicide models and pharmaceutical development (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Chemical Synthesis
Various studies have also focused on the synthesis and characterization of novel compounds derived from 6-bromo-4H-3,1-benzoxazin-4-one, demonstrating its versatility in organic synthesis. For instance, Asundaria, Patel, and Mehta (2011) synthesized novel quinazoline-substituted compounds (Asundaria, Patel, & Mehta, 2011), while Costa, Da Ca', and colleagues (2004) presented an approach to synthesize benzoxazines and related compounds (Costa et al., 2004).
Safety And Hazards
properties
IUPAC Name |
6-bromo-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)8(11)12-4-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIZHRFAWBZRDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718766 | |
Record name | 6-Bromo-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4H-3,1-benzoxazin-4-one | |
CAS RN |
449185-77-7 | |
Record name | 6-Bromo-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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